molecular formula C20H23N3O B2459297 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline CAS No. 219989-07-8

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline

Cat. No. B2459297
M. Wt: 321.424
InChI Key: NHMIBCQVTUBROE-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline” is a chemical compound with the CAS Number: 219989-07-8 . It has a molecular weight of 321.42 and its IUPAC name is 4-({4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}carbonyl)aniline . The compound is solid in physical form .


Synthesis Analysis

The synthesis of piperazine compounds, such as “4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline”, often involves the use of reductive amination . This process involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent .


Molecular Structure Analysis

The molecular structure of “4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline” can be represented by the linear formula C20H23N3O . The InChI code for this compound is 1S/C20H23N3O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16,21H2/b7-4+ .


Physical And Chemical Properties Analysis

The compound “4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline” is a solid at room temperature . It has a melting point of 138 degrees Celsius .

Safety And Hazards

The safety information for “4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .

properties

IUPAC Name

(4-aminophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16,21H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMIBCQVTUBROE-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline

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